N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is a novel compound that has shown potential as an anticancer agent Similar compounds have shown activity against various types of cancer cells, including melanoma-mda-mb-435, leukemia-k-562 (bcr-abl+ve), and breast cancer-mda-mb-468 .
Mode of Action
It is known that similar compounds exert their effects by interacting with cancer cells and inducing cell cycle arrest at the g2/m phase . This leads to a dose-dependent enhancement in apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis
Result of Action
The result of the action of this compound is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells and potentially to the shrinkage of tumors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as phosphorous trichloride (PCl3) in chlorobenzene at elevated temperatures (130-135°C) .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while reduction can produce benzoxazole amines .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of optical brighteners and fluorescent probes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen.
Benzofuran: Lacks the nitrogen atom present in benzoxazole.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-15(19)17-12-9-7-11(8-10-12)16-18-13-5-3-4-6-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMQTUHGVDIJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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